Pararosaniline Hydrochloride: A Technical Guide for Researchers
Pararosaniline Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Experimental Protocols, and Applications of a Versatile Triarylmethane Dye
Abstract
Pararosaniline hydrochloride, a primary component of Basic Fuchsin, is a cationic triarylmethane dye with significant applications in analytical chemistry and histology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its principal applications, and an elucidation of the underlying reaction mechanisms. Quantitative data are presented in tabular format for clarity, and key processes are visualized through logical diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Pararosaniline hydrochloride presents as a green to very dark green crystalline solid.[1][2][3] It is a stable compound under standard ambient conditions.[4] The key physicochemical properties of Pararosaniline Hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₁₈ClN₃ | [5][6] |
| Molecular Weight | 323.82 g/mol | [2][7][8] |
| Appearance | Green to very dark green powder or crystals | [1][3][7] |
| Melting Point | 268-270 °C (decomposes) | [1][2][3] |
| Solubility | Soluble in water (2-3 mg/ml), ethanol (B145695) (1-25 mg/ml), ether, and diethyl ether. Very slightly soluble in cold water. | [1][9][10][11] |
| CAS Number | 569-61-9 | [2][6][7] |
| UV-Vis Absorption Maxima (λmax) | 204 nm, 236 nm, 288 nm, 542 nm | [12] |
| logP | -0.21 | [5] |
Synthesis and Preparation
Industrial Synthesis
Pararosaniline hydrochloride is commercially prepared through the condensation of aniline (B41778) with para-aminobenzaldehyde or by the oxidation of 4,4′-bis(aminophenyl)methane in the presence of aniline.[9]
Purification of Pararosaniline Hydrochloride
A patented method for the purification of industrial-grade pararosaniline hydrochloride involves the following steps:
-
Dissolving the industrial product in a hydrochloric acid solution with heating.
-
Cooling and filtering the mixture.
-
Neutralizing the mixed liquid with a sodium hydroxide (B78521) solution to precipitate purple crystals.
-
Reacting the purple crystal precipitate with hydrochloric acid under heated conditions to yield the final yellow-green needle-like crystals of purified pararosaniline hydrochloride.[13]
Key Applications and Experimental Protocols
Pararosaniline hydrochloride is a versatile dye with primary applications as a biological stain and as a key reagent in the Schiff test for the detection of aldehydes.[9][14]
The Schiff Test for Aldehyde Detection
The Schiff test is a classic organic chemistry method for the qualitative and quantitative detection of aldehydes.[14][15] The test utilizes Schiff's reagent, a decolorized solution of pararosaniline hydrochloride.[15] In the presence of an aldehyde, the colorless reagent develops a characteristic magenta or purple color.[14][15]
Several protocols exist for the preparation of Schiff's reagent. A common method is as follows:
Materials:
-
Pararosaniline hydrochloride (Basic Fuchsin)
-
Distilled water
-
Potassium metabisulfite (B1197395) (K₂S₂O₅) or Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 1N
-
Activated charcoal
Protocol:
-
Dissolve 0.5 g of pararosaniline hydrochloride in 250 mL of hot distilled water.[15]
-
Cool the solution to 50°C and add 75 mL of 1N hydrochloric acid.[15]
-
Cool the solution to 25°C and dissolve 5.0 g of sodium bisulfite.[15]
-
Stopper the flask, mix well, and store in the dark at room temperature for 24-48 hours, or until the solution turns colorless or pale yellow.[15]
-
Add 0.5 g of activated charcoal and shake vigorously for 1-2 minutes to decolorize the solution completely.[15]
-
Filter the solution through Whatman No. 1 filter paper into a clean, dark storage bottle.[15]
Materials:
-
Sample solution (dissolved in a suitable solvent like water or ethanol)
-
Schiff's reagent
-
Test tubes
Protocol:
-
Add 1-2 mL of the sample solution to a clean test tube.[15]
-
Add 1-2 mL of Schiff's reagent to the test tube.[15]
-
Gently agitate the mixture and observe for any color change at room temperature.[15]
-
A positive result for the presence of an aldehyde is indicated by the development of a pink, magenta, or purple color.[15]
The mechanism of the Schiff test involves a two-step process. First, the colored pararosaniline hydrochloride is decolorized by sulfurous acid (generated from bisulfite in acidic solution). This occurs through the sulfonation of the central carbon atom, which disrupts the conjugated π-electron system responsible for its color.[14][15] The free aromatic amine groups of the now colorless adduct then react with the aldehyde to form an aldimine (Schiff base). This reaction restores a conjugated system, resulting in the characteristic magenta color.[1][2][10][14][16]
Histological Staining
Pararosaniline hydrochloride is a crucial component of several important histological staining techniques, including the Periodic Acid-Schiff (PAS) stain and the Feulgen stain.[17][18][19]
The PAS stain is used to detect polysaccharides such as glycogen, and other carbohydrate-rich macromolecules in tissues.[3][5][8][17] The principle of the PAS stain involves the oxidation of 1,2-glycols in carbohydrates by periodic acid to form aldehydes. These aldehydes then react with Schiff's reagent to produce a magenta color.[8][12][17]
Protocol for PAS Staining of Paraffin-Embedded Sections:
-
Deparaffinize and rehydrate tissue sections to distilled water.[5][7]
-
Oxidize in 0.5% periodic acid solution for 5 minutes.[3][5][7]
-
Rinse well in several changes of distilled water.[5]
-
Immerse in Schiff's reagent for 15-20 minutes. The sections will turn a light pink.[5]
-
Wash in lukewarm running tap water for 5-10 minutes. The sections will turn a dark pink color.[3][5]
-
Counterstain with a suitable nuclear stain, such as Mayer's hematoxylin, for 1 minute.[3][5]
-
Wash in tap water for 5 minutes.[5]
-
Dehydrate through a graded series of alcohols, clear in xylene, and mount with a synthetic mounting medium.[5]
Expected Results:
-
Glycogen, mucin, and other periodic-reactive carbohydrates: Magenta[5]
-
Nuclei: Blue[5]
-
Fungi: Purple[5]
References
- 1. How does a Schiff reagent react with an aldehyde class 11 chemistry CBSE [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. Periodic Acid-Schiff Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. usbio.net [usbio.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Modified Periodic Acid‐Schiff (PAS) Is an Alternative to Safranin O for Discriminating Bone–Cartilage Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ronaldschulte.nl [ronaldschulte.nl]
- 10. testbook.com [testbook.com]
- 11. stainsfile.com [stainsfile.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. stainsfile.com [stainsfile.com]
- 14. Schiff test - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Notes on Schiff Reagent and Test [unacademy.com]
- 17. biogenex.com [biogenex.com]
- 18. chemicalworlds.com [chemicalworlds.com]
- 19. FEULGEN STAINING PROTOCOL [k-state.edu]
